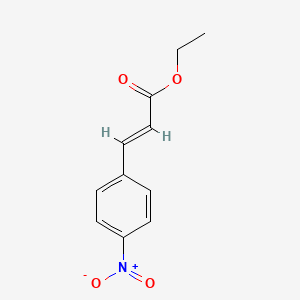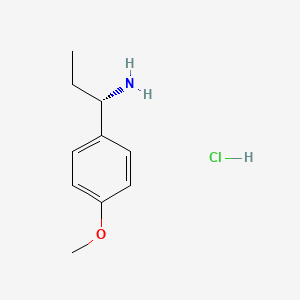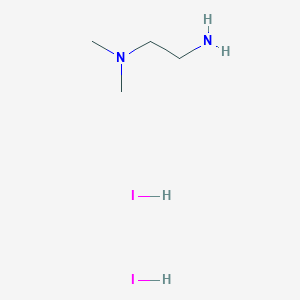![molecular formula C22H25NO4S B3028680 (3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid CAS No. 268542-18-3](/img/structure/B3028680.png)
(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, and solubility. Chemical properties can include reactivity, stability, and acidity .科学的研究の応用
Phosphonic Acid Preparation and Applications
Phosphonic acid derivatives, closely related to amino acid derivatives, have wide applications in drug development, bone targeting, and the design of materials. Their synthesis methods and applications cover a broad spectrum of fields including chemistry, biology, and physics, highlighting the importance of such compounds in various research projects (Sevrain et al., 2017).
Gastrointestinal Methionine Shuttle
Amino acids like Methionine play critical roles in biological functions, and their efficient absorption and metabolism are essential for health and performance in both humans and animals. The detailed understanding of transport proteins involved in amino acid absorption could provide insights into optimizing dietary supplements and improving health outcomes (Mastrototaro et al., 2016).
Functionalized β-Amino Acid Derivatives in Drug Research
The synthesis and transformation of cyclic β-amino acids have been significantly impactful in drug research, demonstrating the importance of amino acid derivatives in medicinal chemistry. Various metathesis reactions are utilized to access functionalized β-amino acids, showing their versatility in creating new molecular entities (Kiss et al., 2018).
Reactive Carbonyl Species and Chronic Diseases
The study of reactive carbonyl species (RCS) from amino acid oxidation highlights their role in various chronic diseases. Understanding RCS properties and their relationship with diseases can guide the development of effective treatments and preventive strategies, showcasing the broad impact of amino acid research on health and disease management (Fuloria et al., 2020).
作用機序
Mode of Action
The presence of the fluorenylmethyloxycarbonyl (fmoc) group suggests that it may be involved in peptide synthesis .
Biochemical Pathways
The compound’s potential role in peptide synthesis suggests that it may influence protein-related pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the hydroxyl group. The thiol group is then introduced through a thiolation reaction, followed by deprotection of the Fmoc group and the amine group. The final step involves the separation of the diastereomers to obtain the desired (3S,4S) configuration.", "Starting Materials": [ "L-Serine", "9H-Fluorene-9-methanol", "N,N-Diisopropylethylamine (DIPEA)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Thioglycolic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol", "Dichloromethane (DCM)", "Diethyl ether" ], "Reaction": [ "Protection of the amine group of L-serine with Fmoc-OSu in the presence of DIPEA", "Addition of Fmoc group to the hydroxyl group of the protected L-serine using NHS and EDC", "Thiolation of the Fmoc-protected L-serine with thioglycolic acid in the presence of TEA", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Deprotection of the amine group using HCl in dioxane", "Separation of the diastereomers using chiral HPLC", "Neutralization of the acid with NaOH", "Extraction of the product with ethyl acetate", "Washing of the organic layer with water and brine", "Drying of the organic layer with Na2SO4", "Concentration of the organic layer under reduced pressure", "Purification of the product using column chromatography with DCM/diethyl ether/methanol as the eluent" ] } | |
CAS番号 |
268542-18-3 |
製品名 |
(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid |
分子式 |
C22H25NO4S |
分子量 |
399.5 |
IUPAC名 |
(3S,4S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyheptanethioic S-acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-7-18(23)20(24)19(22(26)28)21(25)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-20,24H,2,7,12,23H2,1H3,(H,26,28)/t18-,19?,20+/m0/s1 |
InChIキー |
UIURKPDSKXKLAW-SJBAFXMYSA-N |
異性体SMILES |
CCC[C@@H]([C@H](C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
SMILES |
CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
正規SMILES |
CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



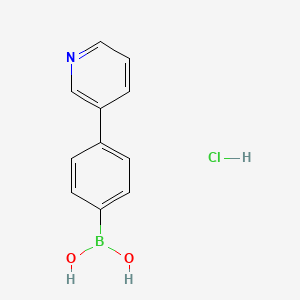
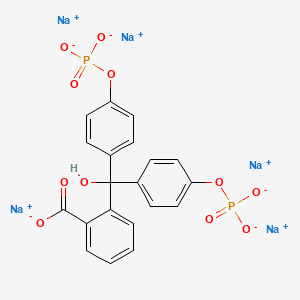
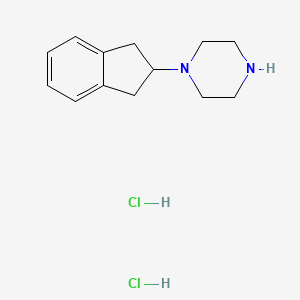





![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)


